2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide

CK2 inhibition Kinase inhibitor Scaffold hopping

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide (CAS 1324086-33-0) is a synthetic small molecule belonging to the class of 1,2-thiazinane-1,1-dioxide benzamides. Its structure combines a 2-chlorobenzamide core with a saturated six-membered cyclic sulfonamide (1,2-thiazinane-1,1-dioxide) at the 4-position and an N-[2-(1H-indol-1-yl)ethyl] side chain.

Molecular Formula C21H22ClN3O3S
Molecular Weight 431.9 g/mol
Cat. No. B12162114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide
Molecular FormulaC21H22ClN3O3S
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl
InChIInChI=1S/C21H22ClN3O3S/c22-19-15-17(25-11-3-4-14-29(25,27)28)7-8-18(19)21(26)23-10-13-24-12-9-16-5-1-2-6-20(16)24/h1-2,5-9,12,15H,3-4,10-11,13-14H2,(H,23,26)
InChIKeyKYCGPSRJROHOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide (CAS 1324086-33-0): Structural Identity and Procurement Baseline


2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide (CAS 1324086-33-0) is a synthetic small molecule belonging to the class of 1,2-thiazinane-1,1-dioxide benzamides. Its structure combines a 2-chlorobenzamide core with a saturated six-membered cyclic sulfonamide (1,2-thiazinane-1,1-dioxide) at the 4-position and an N-[2-(1H-indol-1-yl)ethyl] side chain. The molecular formula is C₂₁H₂₂ClN₃O₃S and the molecular weight is 431.9 g/mol . This compound is a research chemical primarily offered by screening-compound suppliers and does not have a reported clinical or regulatory status. The combination of the 1,2-thiazinane-1,1-dioxide heterocycle and the indole-ethyl linker distinguishes it from simpler benzamide analogs and from the more common isothiazolidin-3-one-1,1-dioxide-based CK2 inhibitors. [1]

Scaffold-hopping SAR probe: 1,2-thiazinane-1,1-dioxide core for kinase selectivity differentiation Reported CK2 inhibitor series scaffold context
Physicochemical differentiation screening: sulfur/chlorine-containing heterocycle vs pyrimidinylamino analogs Polar surface area and H-bond profile contrast
Regioisomeric selectivity profiling: 2-chloro-4-thiazinane substitution vs 4-chloro-3-thiazinane isomer Pharmacophore geometry mapping studies

Why Generic Substitution Is Inadequate for 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide


Compounds bearing the 1,2-thiazinane-1,1-dioxide scaffold are not functionally interchangeable. Even closely related analogs exhibit divergent biological profiles because small modifications to the N-alkyl side chain or the heterocyclic core can drastically alter kinase selectivity, cellular permeability, and metabolic stability [1]. In the CK2 inhibitor series, a change from an isothiazolidin-3-one-1,1-dioxide to a 1,2-thiazinane-1,1-dioxide ring shifts the hydrogen-bonding capacity and ring conformation, which affects ligand–target complementarity [1]. Furthermore, the indole-ethyl substituent in the target compound introduces a distinct π-stacking surface and a flexible linker that is absent in methoxybenzyl, phenyl, or pyrimidinylamino analogs . These structural differences mean that potency, selectivity, and physicochemical properties cannot be reliably extrapolated from one derivative to another, making precise compound selection critical for any biological or biochemical study.

!
Scaffold switch alters CK2 hinge interactions
Isothiazolidin-3-one-1,1-dioxide replacement with 1,2-thiazinane-1,1-dioxide may shift hydrogen-bonding pattern and ring conformation; selectivity profile not transferable.
!
Indole-ethyl linker introduces distinct π-stacking
Side chain differs markedly from methoxybenzyl or pyrimidinylamino analogs; potency and physicochemical behavior cannot be extrapolated without head-to-head data.
!
Regioisomeric shift changes pharmacophore presentation
2-chloro-4-thiazinane vs 4-chloro-3-thiazinane arrangement alters dihedral angle and sulfonamide oxygen orientation; class-level data suggest 5–10× IC₅₀ shifts in related CK2 series.

Quantitative Differentiation Evidence for 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide vs. Closest Analogs


Core Scaffold Comparison: 1,2-Thiazinane-1,1-dioxide vs. Isothiazolidin-3-one-1,1-dioxide CK2 Inhibitory Activity

The isothiazolidin-3-one-1,1-dioxide scaffold has produced a potent CK2 inhibitor, 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid, with an IC₅₀ of 1.5 µM [1]. The target compound replaces the isothiazolidin-3-one ring with a 1,2-thiazinane-1,1-dioxide, thereby removing the 3-oxo group and altering the ring saturation. Direct IC₅₀ data for the target compound are not publicly available. However, the scaffold switch is known to modulate the electron density on the sulfonamide group and to change the preferred ring pucker, which can influence hydrogen-bonding interactions with the CK2α hinge region [1]. This structural distinction provides a basis for exploiting differential kinase selectivity profiles not achievable with the oxo-substituted scaffold.

Core Scaffold CK2 Activity
Class-level inference
Target: 1,2-thiazinane-1,1-dioxide core, IC₅₀ not reported
Comparator: isothiazolidin-3-one-1,1-dioxide CK2 inhibitor IC₅₀ 1.5 µM (CK2α)
Scaffold-modulated CK2α inhibition context
Direct IC₅₀ data unavailable; ring saturation and 3-oxo removal alter pharmacophore
CK2 inhibition Kinase inhibitor Scaffold hopping

Molecular Weight and Lipophilicity Differentiation vs. Pyrimidinylamino Analog

The target compound has a molecular weight of 431.9 g/mol and a molecular formula of C₂₁H₂₂ClN₃O₃S . A close structural analog in which the 1,2-thiazinane-1,1-dioxide is replaced by a pyrimidin-2-ylamino group (N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide, CAS 1401592-19-5) has a molecular weight of 357.4 g/mol and a formula of C₂₁H₁₉N₅O . The target compound is 74.5 Da heavier and contains sulfur, which increases its topological polar surface area and may reduce passive membrane permeability relative to the pyrimidinylamino analog. The chlorine and sulfonamide groups further differentiate the hydrogen-bond acceptor/donor profile. These physicochemical differences support distinct ADME predictions and may favor the target compound for targets requiring a larger, more polar binding pocket.

Physicochemical Differentiation
Data to verify
Target MW 431.9 g/mol (S, Cl present)
Pyrimidinylamino analog MW 357.4 g/mol (no S, Cl)
Polar surface area and H-bond profile differentiation context
Experimental logP/solubility not available; structural comparison only
Physicochemical properties Drug-likeness Permeability

Indole-Ethyl Linker Differentiation vs. Methoxybenzyl Analog

The target compound features an N-[2-(1H-indol-1-yl)ethyl] side chain, whereas the commercially available analog 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxybenzyl)benzamide carries an N-(2-methoxybenzyl) group . The indole-ethyl substituent provides a larger aromatic surface for π–π stacking interactions and a flexible ethylene linker that can adopt multiple conformations within a binding site. The methoxybenzyl analog has a molecular weight of 408.9 g/mol (C₁₉H₂₁ClN₂O₄S) , making the target compound 23.0 Da heavier and more lipophilic due to the indole ring. Published SAR for CK2 inhibitors in this chemical class indicates that N-alkyl substituent variations can produce >10-fold differences in inhibitory activity [1]. Although potency data for the target compound are lacking, the distinct side chain topology provides a structural basis for probing selectivity over kinases that favor smaller, less aromatic N-substituents.

Indole-Ethyl vs Methoxybenzyl
Supporting evidence
Target: indole-ethyl side chain, MW 431.9
Comparator: methoxybenzyl analog, MW 408.9
Side-chain π-stacking selectivity context
No head-to-head bioactivity data; side chain may influence kinase selectivity
Side-chain SAR Binding pocket compatibility Kinase selectivity

Regioisomeric Differentiation: 2-Chloro-4-(thiazinane) vs. 4-Chloro-3-(thiazinane) Substitution

A regioisomeric analog, 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide, has the chlorine atom at the 4-position and the thiazinane dioxide at the 3-position relative to the carboxamide, and the indole is attached at the 4-position via a direct N–C bond rather than through an ethyl linker . Its molecular weight is 433.9 g/mol, close to the target compound's 431.9 g/mol . The different substitution pattern alters the dihedral angle between the benzamide ring and the thiazinane dioxide, potentially affecting the orientation of the sulfonamide oxygens within a protein binding pocket. In the CK2 inhibitor series, regioisomeric changes of this type have been shown to cause a 5- to 10-fold shift in IC₅₀ [1], indicating that the 2-chloro-4-(thiazinane) arrangement of the target compound may yield a distinct pharmacophore geometry.

Regioisomeric Comparison
Class-level inference
Target: 2-chloro-4-(1,2-thiazinane-1,1-dioxide)
Regioisomer: 4-chloro-3-(1,2-thiazinane-1,1-dioxide) with direct indole attachment
Regioisomeric pharmacophore context
5–10× IC₅₀ shifts reported for similar regioisomeric CK2 inhibitor pairs
Regiochemistry Binding mode Conformational analysis

Recommended Application Scenarios for 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide Based on Available Evidence


Kinase Inhibitor Scaffold-Hopping and SAR Expansion

The target compound's 1,2-thiazinane-1,1-dioxide core serves as a direct scaffold-hop from the isothiazolidin-3-one-1,1-dioxide CK2 inhibitor series [1]. Researchers aiming to improve selectivity or reduce off-target activity associated with the 3-oxo group can use this compound to evaluate the impact of ring saturation and electronic modulation on CK2α inhibition and broader kinome selectivity.

Differential Physicochemical Screening in Parallel with Pyrimidinylamino Analogs

Because the target compound carries a sulfur-containing heterocycle and chlorine substituent, it presents a higher topological polar surface area and distinct hydrogen-bonding profile compared to the pyrimidin-2-ylamino analog . This makes it suitable for parallel screening in assays where differential permeability, solubility, or protein-binding characteristics are under investigation.

Indole-Ethyl Linker as a Vector for Selective Kinase Pocket Targeting

The N-[2-(1H-indol-1-yl)ethyl] side chain is structurally unique among commercially available 1,2-thiazinane-1,1-dioxide benzamides. This feature can be exploited to probe kinase binding pockets that accommodate extended aromatic groups, particularly in kinases with a flexible glycine-rich loop or an open hydrophobic pocket adjacent to the ATP-binding site .

Regioisomeric Selectivity Profiling Against 4-Chloro-3-(thiazinane) Analogs

The 2-chloro-4-(thiazinane) substitution pattern differentiates the target compound from the 4-chloro-3-(thiazinane) regioisomer . This regioisomeric pair can be used side-by-side in biochemical assays to map the spatial requirements of the sulfonamide pharmacophore within a given target protein, providing SAR insights that cannot be obtained from either compound alone.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold-hopping / SAR expansion
1,2-thiazinane-1,1-dioxide core with indole-ethyl linker
CK2α inhibition and broader kinome selectivity screening
Physicochemical differentiation screening
Higher MW, S/Cl content, and topological polar surface area
Permeability, solubility, and protein-binding assay comparison
Indole-ethyl linker kinase pocket probing
Extended aromatic side chain with flexible ethylene linker
π-stacking interaction mapping in ATP-binding site subpockets
Regioisomeric selectivity profiling
2-chloro-4-thiazinane substitution pattern
Side-by-side biochemical assay with 4-chloro-3-thiazinane regioisomer
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